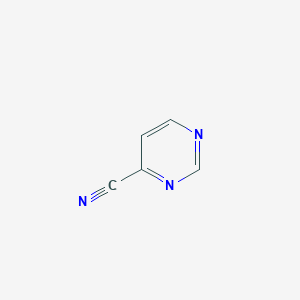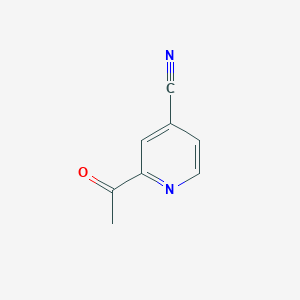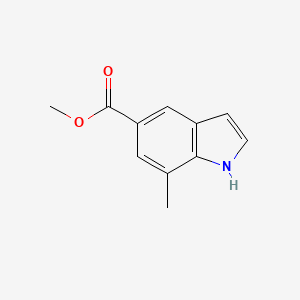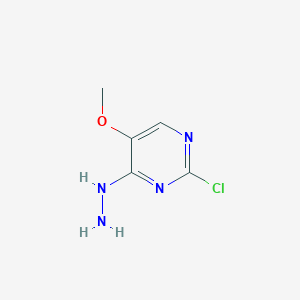
2-Chloro-4-hydrazinyl-5-methoxypyrimidine
概要
説明
2-Chloro-4-hydrazinyl-5-methoxypyrimidine (CHMP) is a molecule that has been used in a variety of scientific research applications. CHMP is a synthetic compound that is composed of a pyrimidine ring and a hydrazine group. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
科学的研究の応用
Role in Antineoplastic Agents Development
2-Chloro-4-hydrazinyl-5-methoxypyrimidine plays a crucial role in the development of antineoplastic agents, such as S-1, a fluoropyrimidine derivative used in chemotherapy. S-1 is a combination of several compounds, including tegafur (a prodrug of 5-fluorouracil), and it specifically includes a compound to inhibit dihydropyrimidine dehydrogenase, enhancing the therapeutic index of 5-fluorouracil when administered orally. Studies have shown that this compound, through its action in S-1, contributes to the feasibility of oral administration of fluoropyrimidine-based therapy, offering a favorable alternative to traditional intravenous methods. This application is significant in treating various malignancies, including gastric and colorectal cancers, demonstrating improved patient outcomes and manageable toxicity profiles (Chu et al., 2004; van Groeningen et al., 2000).
Pharmacokinetic and Safety Analysis
The pharmacokinetic profile and safety analysis of drugs containing 2-Chloro-4-hydrazinyl-5-methoxypyrimidine have been extensively studied, providing valuable insights into their metabolic pathways, efficacy, and potential toxicities. These studies are critical for determining optimal dosing regimens, understanding drug interactions, and identifying any adverse effects that may limit the use of such compounds in clinical settings. For instance, research involving S-1 has highlighted the importance of monitoring drug concentrations in patients with varying metabolic capabilities or those with renal impairments, ensuring that the therapeutic benefits are maximized while minimizing the risk of toxicity (Deenen et al., 2016).
特性
IUPAC Name |
(2-chloro-5-methoxypyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c1-11-3-2-8-5(6)9-4(3)10-7/h2H,7H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMSXWXZJUCBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465018 | |
| Record name | 2-Chloro-4-hydrazinyl-5-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-hydrazinyl-5-methoxypyrimidine | |
CAS RN |
98021-95-5 | |
| Record name | 2-Chloro-4-hydrazinyl-5-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

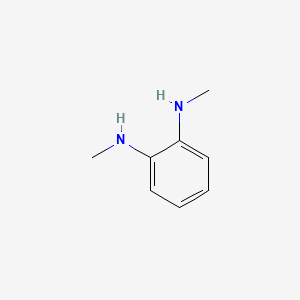
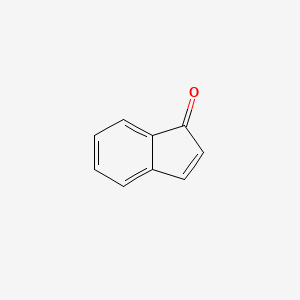
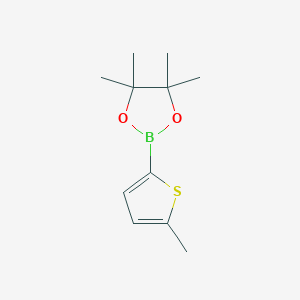
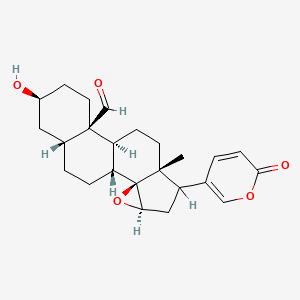
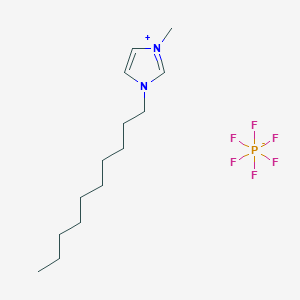
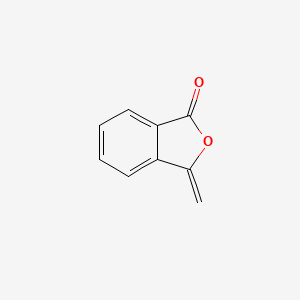

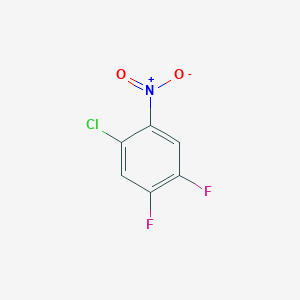
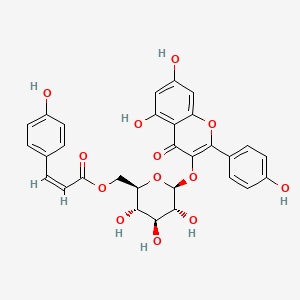
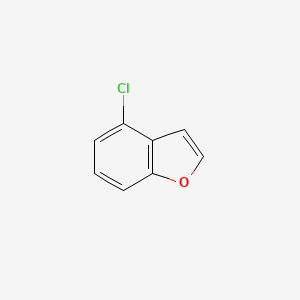
![[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid](/img/structure/B1589046.png)
